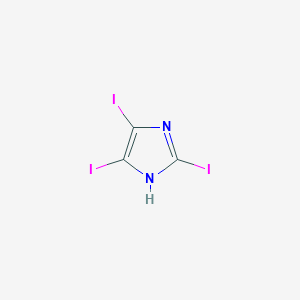

2,4,5-Triiodoimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222411. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-triiodo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HI3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDCNJIBRZBEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HI3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169855 | |

| Record name | 2,4,5-Triiodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1746-25-4 | |

| Record name | 2,4,5-Triiodo-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Triiodoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1746-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Triiodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Triiodo-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-Triiodo-1H-imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B39A7ADJ9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,5-Triiodoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4,5-triiodoimidazole. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this halogenated heterocyclic compound. This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and property determination, and presents visual workflows and a proposed mechanism of action to facilitate a deeper understanding of its scientific relevance.

Introduction

This compound is a halogenated derivative of imidazole, characterized by the substitution of iodine atoms at the 2, 4, and 5 positions of the imidazole ring. The presence of three iodine atoms significantly influences its molecular weight, reactivity, and potential biological activity. This compound is of particular interest in medicinal chemistry and pharmaceutical development due to its potential role as an intermediate in the synthesis of iodine-containing drugs, particularly those related to thyroid disorders.[1] Its high iodine content also makes it a candidate for investigation in diagnostic imaging and biochemical research involving iodine metabolism.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1746-25-4 | [1] |

| Molecular Formula | C₃HI₃N₂ | [1] |

| Molecular Weight | 445.77 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 184 - 190 °C | [1] |

| Solubility | Sparingly soluble in water | |

| Stability | Stable under recommended storage conditions | |

| Storage | Store at 2 - 8 °C in a dry, dark place under an inert atmosphere. | [1] |

Table 2: Spectroscopic and Other Properties

| Property | Data | Source(s) |

| ¹H NMR | Data not available in searched literature. Expected to show a single signal for the N-H proton. | |

| ¹³C NMR | Data not available in searched literature. Expected to show signals for the three iodine-substituted carbons. | |

| FT-IR | Data not available in searched literature. Expected to show characteristic peaks for N-H stretching, C=N stretching, and C-I stretching. | |

| Mass Spectrometry | Data not available in searched literature. Expected to show a molecular ion peak corresponding to its molecular weight. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and determination of key physical properties of this compound. These protocols are based on general established methods for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of imidazole. The following is a plausible experimental protocol:

Materials:

-

Imidazole

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, dilute)

-

Ethanol

-

Water (deionized)

Procedure:

-

Preparation of Iodinating Solution: In a flask, dissolve potassium iodide in water. To this solution, add elemental iodine and stir until it is completely dissolved.

-

Reaction Setup: In a separate reaction vessel, dissolve imidazole in an aqueous solution of sodium hydroxide.

-

Iodination: Cool the imidazole solution in an ice bath. Slowly add the iodinating solution dropwise to the cooled imidazole solution with continuous stirring. The reaction is typically carried out in excess of the iodinating agent to promote tri-substitution.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol-water mixture, to yield the final product.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.[2]

Procedure:

-

Finely powder a small amount of the dry crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of 1-2 °C per minute, especially when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.

Determination of Solubility

A qualitative and semi-quantitative determination of solubility can be performed using the following method:

Procedure:

-

Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.

-

Add a measured volume of the solvent to be tested (e.g., 1 mL of water) to the test tube.

-

Vigorously shake the test tube for a set period (e.g., 1 minute).

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

-

If the solid has not completely dissolved, the mixture can be heated gently to observe any change in solubility with temperature.

Mandatory Visualizations

Proposed Synthesis Workflow

Caption: A proposed workflow for the synthesis of this compound.

Proposed Mechanism of Action in Thyroid Hormone Synthesis

Given its high iodine content, a plausible, yet hypothetical, mechanism of action for this compound is its involvement in the thyroid hormone synthesis pathway. It could potentially act as an iodine donor or interact with key enzymes in the process.

Caption: A hypothetical pathway for the involvement of this compound.

General Characterization Workflow

The characterization of synthesized this compound would follow a standard analytical workflow to confirm its identity and purity.

Caption: A general workflow for the characterization of this compound.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry and related fields. Its physical and chemical properties, largely dictated by the presence of three iodine atoms, make it a valuable precursor for the synthesis of novel therapeutic and diagnostic agents. This guide has provided a foundational understanding of its properties, along with practical experimental protocols and conceptual workflows. Further research is warranted to fully elucidate its spectroscopic characteristics and to validate its proposed mechanism of action in biological systems, particularly in the context of thyroid hormone regulation. Such studies will be instrumental in unlocking the full therapeutic and scientific potential of this intriguing compound.

References

2,4,5-triiodoimidazole CAS number and molecular weight

An In-Depth Technical Guide to 2,4,5-Triiodoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated imidazole derivative of significant interest in pharmaceutical and biochemical research. This document details the compound's fundamental physicochemical properties, provides a plausible experimental protocol for its synthesis, and explores its potential biological mechanism of action, particularly in the context of thyroid hormone regulation. All quantitative data is presented in structured tables for clarity, and a proposed signaling pathway is visualized using the DOT language.

Introduction

This compound is a heterocyclic organic compound characterized by an imidazole ring substituted with three iodine atoms.[1] This high degree of iodination confers unique chemical properties, making it a valuable intermediate in organic synthesis and a subject of study for various biological activities.[1][2] Its structural similarity to other imidazole-based compounds used in medicine suggests its potential as a pharmacologically active agent. This guide aims to consolidate the available technical information on this compound for researchers and professionals in the field of drug development and biochemical sciences.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 1746-25-4 | [3][4] |

| Molecular Formula | C₃HI₃N₂ | [4][5] |

| Molecular Weight | 445.77 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 184 - 190 °C | [2] |

| Solubility | Sparingly soluble in water |

Synthesis of this compound: An Experimental Protocol

Principle: The synthesis is based on the electrophilic substitution of the imidazole ring with iodine. Due to the activating nature of the imidazole ring, direct iodination using molecular iodine in the presence of a base is a feasible approach. To achieve tri-substitution, a stoichiometric excess of the iodinating agent and controlled reaction conditions are necessary.

Materials:

-

Imidazole

-

Iodine (I₂)

-

Sodium Hydroxide (NaOH)

-

Sodium Iodide (NaI) (to aid in I₂ dissolution)

-

Deionized Water

-

Hydrochloric Acid (HCl) (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Imidazole Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve a specific molar quantity of imidazole in an aqueous solution of sodium hydroxide. Cool the mixture to 0-5 °C in an ice bath.

-

Preparation of the Iodinating Solution: In a separate beaker, dissolve a three-fold molar excess of iodine and a catalytic amount of sodium iodide in deionized water. This may require stirring for a period to ensure complete dissolution.

-

Iodination Reaction: Slowly add the iodine solution to the cooled imidazole solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully neutralize the mixture with hydrochloric acid to a pH of approximately 7. A precipitate of crude this compound should form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Data Presentation:

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Imidazole | 68.08 | 1 |

| Iodine (I₂) | 253.81 | 3 |

| Sodium Hydroxide | 40.00 | 3 |

Biological Activity and Signaling Pathway

The biological activity of this compound is an area of active research, with particular interest in its role as a potential modulator of thyroid function.[2] Imidazole-based compounds are known to interfere with thyroid hormone synthesis.

Proposed Mechanism of Action

It is hypothesized that this compound may act as an inhibitor of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. TPO catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).[6] By inhibiting TPO, this compound could effectively decrease the production of thyroid hormones, a mechanism shared by some antithyroid drugs.[6]

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibitory effect of this compound on the thyroid hormone synthesis pathway.

References

Spectroscopic Profile of 2,4,5-Triiodoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,4,5-triiodoimidazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Mass Spectrometry

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. Electron ionization mass spectrometry (EI-MS) is a common technique used for its analysis.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃HI₃N₂ | [1][2] |

| Molecular Weight | 445.77 g/mol | [1] |

| Exact Mass | 445.727383 g/mol | [2] |

| Major Fragment Ions (m/z) | ||

| Molecular Ion [M]⁺ | 446 | [1] |

| [M-I]⁺ | 319 | [1] |

| [M-2I]⁺ | 192 | [1] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing this compound is through Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

-

Gas Chromatography: The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for structural confirmation.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 12-14 | Singlet | The N-H proton of the imidazole ring is expected to be a broad singlet in this downfield region. |

| ¹³C | 110-140 | - | The carbon atoms in the imidazole ring are expected to resonate in this range. The C-I bonds will significantly influence the chemical shifts. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3300 | Medium, Broad |

| C=N Stretch | 1600-1650 | Medium |

| C-N Stretch | 1250-1350 | Medium |

| C-I Stretch | 500-600 | Strong |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The solid this compound sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. Then, the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Early Synthesis of Polyiodinated Imidazoles

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Polyiodinated imidazoles, in particular, serve as crucial intermediates in the synthesis of complex pharmaceuticals and novel materials. The iodine substituents not only modulate the electronic properties of the imidazole ring but also provide reactive handles for further functionalization, for instance, through cross-coupling reactions. This guide delves into the foundational literature concerning the synthesis of these important building blocks, providing a detailed look at the early experimental methods for preparing di-, tri-, and tetraiodoimidazoles.

Synthesis of Tetraiodoimidazole (I₄-Im)

The complete iodination of the imidazole ring to yield tetraiodoimidazole represents one of the earliest and most exhaustive examples of polyhalogenation of this heterocycle. The foundational methods rely on the direct reaction of imidazole with an excess of iodine in a strongly alkaline medium.

Experimental Protocol

A typical early synthesis of tetraiodoimidazole involves the following steps:

-

Dissolution of Imidazole: Imidazole is dissolved in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to form the imidazolide anion. This deprotonation is crucial for activating the ring towards electrophilic iodination.

-

Addition of Iodine: A solution of iodine, typically in the presence of potassium iodide to enhance its solubility in water (forming the triiodide ion, I₃⁻), is added portion-wise to the alkaline imidazole solution.

-

Reaction Conditions: The reaction is often carried out at or below room temperature with vigorous stirring. The addition of the iodine solution is controlled to manage the exothermic nature of the reaction.

-

Precipitation and Isolation: As the reaction proceeds, the polyiodinated imidazole derivatives precipitate from the aqueous solution due to their lower solubility. After the addition of iodine is complete, the reaction mixture is stirred for an extended period to ensure complete iodination.

-

Work-up: The resulting solid is collected by filtration, washed thoroughly with water to remove any unreacted salts and iodine, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Data Presentation

| Reactant/Reagent | Role | Molar Ratio (Typical) |

| Imidazole | Starting Material | 1 |

| Iodine (I₂) | Iodinating Agent | > 4 |

| Sodium Hydroxide (NaOH) | Base (Activator) | Excess |

| Potassium Iodide (KI) | Solubilizing Agent | Variable |

Reaction Pathway Visualization

Caption: Synthetic pathway for Tetraiodoimidazole.

Synthesis of 2,4,5-Triiodoimidazole (I₃-Im)

The synthesis of this compound can be achieved either by direct, controlled iodination of imidazole or by the selective deiodination of tetraiodoimidazole. The former approach requires careful stoichiometry to avoid over-iodination.

Experimental Protocol (Direct Iodination)

-

Reaction Setup: Imidazole is dissolved in an alkaline aqueous solution as described for tetraiodoimidazole.

-

Stoichiometric Addition of Iodine: A solution of iodine and potassium iodide is added, but in a controlled molar ratio (approximately 3 equivalents of I₂ per equivalent of imidazole).

-

Temperature Control: The reaction is typically maintained at a low temperature (e.g., 0-5 °C) to enhance selectivity and minimize the formation of tetraiodoimidazole.

-

Isolation and Purification: The product is isolated by filtration and purified, often by recrystallization, to separate it from any di- or tetra-iodinated byproducts.

Data Presentation

| Reactant/Reagent | Role | Molar Ratio (Typical) |

| Imidazole | Starting Material | 1 |

| Iodine (I₂) | Iodinating Agent | ~ 3 |

| Sodium Hydroxide (NaOH) | Base (Activator) | Excess |

| Potassium Iodide (KI) | Solubilizing Agent | Variable |

Reaction Pathway Visualization

Caption: Synthetic pathway for this compound.

Synthesis of 4,5-Diiodoimidazole (I₂-Im)

The preparation of 4,5-diiodoimidazole is a common strategy, as this intermediate can then be used to synthesize other mono-iodinated imidazoles.[1] The synthesis involves the direct iodination of imidazole under alkaline conditions, with careful control of the stoichiometry to favor di-substitution.[2]

Experimental Protocol

-

Reaction Mixture: Imidazole and iodine are added to a suitable flask.[2]

-

Alkaline System: An aqueous solution of a base such as potassium hydroxide is added to the mixture.[2]

-

Reaction Conditions: The reaction is stirred at room temperature for a specified period (e.g., 3 hours).[2]

-

pH Adjustment and Isolation: The pH of the reaction mixture is adjusted to 8-9 with the addition of hydrochloric acid, leading to the precipitation of the product.[2]

-

Filtration and Drying: The solid 4,5-diiodoimidazole is collected by filtration and dried.[2] The overall yield for the formation of a mono-iodinated imidazole from this di-iodinated intermediate can be around 73.5%.[2]

Data Presentation

| Reactant/Reagent | Role | Example Molar Ratio |

| Imidazole | Starting Material | 1 |

| Iodine (I₂) | Iodinating Agent | ~1.9 |

| Potassium Hydroxide (KOH) | Base (Activator) | ~4.6 |

Reaction Pathway Visualization

Caption: Synthetic pathway for 4,5-Diiodoimidazole.

The early literature on the synthesis of polyiodinated imidazoles laid the groundwork for the development of a wide range of functionalized heterocyclic compounds. The methods, characterized by their operational simplicity, rely on the direct electrophilic iodination of the imidazole ring under alkaline conditions. While these foundational techniques sometimes lack the precision and efficiency of modern synthetic methods, they remain historically significant and conceptually relevant. Understanding these early protocols provides valuable context for contemporary research and highlights the enduring importance of polyiodinated imidazoles in the field of chemical synthesis and drug development.

References

Quantum Chemical Analysis of 2,4,5-Triiodoimidazole: A Technical Guide for Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,4,5-triiodoimidazole. Aimed at researchers, scientists, and professionals in the field of drug development, this guide details the computational methodologies, presents illustrative data in a structured format, and visualizes the workflow and conceptual relationships inherent in such an analysis. While specific experimental data for this molecule is not publicly available, this document serves as a roadmap for its computational investigation, drawing upon established theoretical chemistry protocols.

Introduction to this compound and Computational Chemistry

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its tri-iodinated structure suggests unique electronic and reactive properties that could be exploited in the design of novel therapeutic agents, particularly those interacting with biological systems where iodine plays a role.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-experimental approach to predict and understand the behavior of such molecules at the atomic level. These calculations can provide insights into molecular geometry, stability, reactivity, and spectroscopic signatures, thereby guiding and accelerating the drug discovery and development process.

This guide outlines a standard computational workflow for characterizing this compound, from initial structure optimization to the analysis of its molecular orbitals and electrostatic potential.

Computational Methodology

The following section details a robust protocol for the quantum chemical analysis of this compound. This methodology is based on widely accepted practices in computational chemistry for small organic molecules.

Software and Hardware

All calculations can be performed using a high-performance computing cluster and a standard quantum chemistry software package, such as Gaussian, ORCA, or GAMESS.

Computational Workflow

The overall computational workflow is depicted in the diagram below.

Step-by-Step Protocol

-

Initial Structure Generation : The initial 3D coordinates of this compound (C₃HI₃N₂) can be obtained from chemical databases like PubChem (CID 74459).[2] This structure serves as the starting point for calculations.

-

Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. A common and effective method for this is the Density Functional Theory (DFT) approach with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. A Pople-style basis set, such as 6-311G(d,p), is suitable for providing a good balance between accuracy and computational cost for the atoms involved (C, H, N, I). The optimization process continues until the forces on the atoms and the energy change between steps fall below predefined convergence criteria.

-

Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311G(d,p)). This is a critical step to:

-

Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Predict the vibrational (infrared and Raman) spectra of the molecule.

-

Obtain zero-point vibrational energy (ZPVE) and other thermodynamic properties.

-

-

Electronic Property Calculations : With the optimized geometry, various electronic properties are calculated:

-

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

-

Natural Bond Orbital (NBO) Analysis : NBO analysis is performed to study intramolecular interactions, charge transfer, and the delocalization of electron density, providing insights into the molecule's electronic stability. This also yields the natural atomic charges on each atom.

-

Illustrative Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the computational protocol described above. These are representative values and not the result of actual calculations.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Value (Å / °) |

| Bond Lengths | C2-I | 2.09 |

| C4-I | 2.10 | |

| C5-I | 2.10 | |

| N1-C2 | 1.37 | |

| C2-N3 | 1.36 | |

| N3-C4 | 1.38 | |

| C4-C5 | 1.35 | |

| C5-N1 | 1.38 | |

| N1-H | 1.01 | |

| Bond Angles | N1-C2-N3 | 110.5 |

| C2-N3-C4 | 106.0 | |

| N3-C4-C5 | 109.0 | |

| C4-C5-N1 | 108.5 | |

| C5-N1-C2 | 106.0 | |

| Dihedral Angle | I-C4-C5-I | 0.0 |

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.254 | -6.91 |

| LUMO Energy | -0.088 | -2.39 |

| HOMO-LUMO Energy Gap | 0.166 | 4.52 |

| Dipole Moment | - | 2.5 Debye |

Table 3: NBO Atomic Charges (Illustrative)

| Atom | Charge (e) |

| N1 | -0.55 |

| C2 | +0.30 |

| N3 | -0.58 |

| C4 | +0.15 |

| C5 | +0.15 |

| I (C2) | -0.10 |

| I (C4) | -0.12 |

| I (C5) | -0.12 |

| H (N1) | +0.47 |

Interpretation of Results

The relationships between the calculated properties and their chemical interpretations are crucial for drug development. The diagram below illustrates these connections.

-

HOMO-LUMO Gap : A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. This can indicate how readily the molecule might participate in chemical reactions.

-

Molecular Electrostatic Potential (MEP) : The MEP map provides a visual guide to the molecule's charge distribution. Red regions (negative potential) are indicative of nucleophilic sites, prone to electrophilic attack, while blue regions (positive potential) indicate electrophilic sites. This is invaluable for predicting non-covalent interactions with biological targets like proteins and DNA.

-

NBO Charges : The calculated atomic charges from NBO analysis quantify the electron distribution, offering a more detailed picture than the MEP map. These charges are crucial for parameterizing molecular mechanics force fields used in molecular docking and dynamics simulations.

-

Vibrational Frequencies : The predicted IR and Raman spectra serve as a theoretical fingerprint of the molecule, which can be used to verify its synthesis and purity when compared with experimental spectra.

Conclusion

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of this compound. The methodologies outlined in this guide enable the prediction of its geometry, stability, electronic structure, and spectroscopic characteristics. For drug development professionals, this information is critical for predicting reactivity, understanding potential intermolecular interactions with biological targets, and guiding further experimental studies. By employing this computational approach, researchers can make more informed decisions, ultimately streamlining the pipeline for discovering and developing new therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 2,4,5-Triiodoimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,5-triiodoimidazole in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a qualitative solubility profile, detailed experimental protocols for determining precise solubility, and a proposed synthesis workflow.

Introduction to this compound

2,4,5-Triiodo-1H-imidazole is a halogenated derivative of imidazole, where three hydrogen atoms on the imidazole ring are substituted with iodine atoms.[1] This substitution significantly increases the molecular weight and can influence its physicochemical properties, including solubility.[1] It is typically a solid at room temperature and finds applications in organic synthesis and as a potential pharmaceutical agent.[1]

Solubility Profile

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively reported. However, based on the behavior of a structurally related compound, 4-iodo-1H-imidazole, and general principles of solubility, a qualitative profile can be inferred.

A technical guide for 4-iodo-1H-imidazole indicates a high solubility in dimethyl sulfoxide (DMSO) at 175 mg/mL, requiring sonication. It is also predicted to be generally soluble in other polar aprotic and polar protic organic solvents, with poor solubility in water due to its hydrophobic nature. Given the increased number of iodine atoms, this compound is expected to have a higher molecular weight and potentially different crystal lattice energy, which would affect its solubility. It is reasonable to anticipate good solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF), and moderate to good solubility in alcohols like methanol and ethanol.

Table 1: Estimated and Known Solubility of Iodoimidazoles

| Compound | Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |

| This compound | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Expected to be soluble |

| Methanol | Polar Protic | Data not available | Expected to be moderately soluble | |

| Ethanol | Polar Protic | Data not available | Expected to be moderately soluble | |

| Acetonitrile | Polar Aprotic | Data not available | Expected to be sparingly to moderately soluble | |

| Dichloromethane (DCM) | Nonpolar | Data not available | Expected to be sparingly soluble | |

| 4-Iodo-1H-imidazole | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 175 mg/mL (with sonication)[2] | Soluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic (equilibrium) solubility of a compound.[2]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, methanol, ethanol, acetonitrile, dichloromethane)

-

Sealed, inert containers (e.g., glass vials with screw caps)

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or other suitable analytical instrument

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken

-

Proposed Synthesis Workflow for this compound

While various methods exist for the synthesis of substituted imidazoles, a common approach for iodination involves the reaction of imidazole with an iodinating agent in the presence of a base.

Caption: Proposed synthesis workflow for this compound.

References

The Rising Tide of Iodinated Imidazoles: A Technical Guide to Their Biological Activities

For Immediate Release – In the dynamic landscape of drug discovery and development, the imidazole scaffold remains a cornerstone of medicinal chemistry. The strategic incorporation of iodine into this privileged heterocyclic structure has unlocked a new wave of therapeutic potential. This technical guide offers an in-depth exploration of the diverse biological activities of iodinated imidazoles, providing researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways to facilitate further research and development in this promising area.

Anticancer Activities of Iodinated Imidazoles

Iodinated imidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition, microtubule destabilization, and topoisomerase inhibition. The introduction of iodine can enhance the therapeutic efficacy of these compounds.

A notable example is an iodine-substituted dimethoxyphenyl imidazole gold(I) complex, which has shown potent cytotoxicity against several hepatocellular carcinoma (HCC) cell lines. This compound was found to be at least two-fold more cytotoxic than cisplatin against these cancer cells[1]. In other research, iodine has been effectively used as a catalyst in the synthesis of imidazo[1,2-a]pyridine derivatives, leading to compounds with substantial anticancer effects[2][3]. For instance, compound 12b from one such series exhibited IC50 values of 11 μM against Hep-2 and MCF-7 cell lines, and 13 μM against HepG2 cells[2][3].

The anticancer mechanisms of imidazole derivatives are diverse. They are known to act as inhibitors of crucial signaling kinases such as RAF kinase, Checkpoint kinase 1 (CHK-1), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4][5][6][7][8][9].

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected iodinated and other relevant imidazole derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Iodine-substituted dimethoxyphenyl imidazole gold(I) complex | HepG2 (Hepatocellular Carcinoma) | 0.50 | [1] |

| SMMC-7721 (Hepatocellular Carcinoma) | 0.92 | [1] | |

| Hep3B (Hepatocellular Carcinoma) | 0.52 | [1] | |

| Imidazo[1,2-a]pyridine derivative (12b) | Hep-2 (Laryngeal Carcinoma) | 11 | [2][3] |

| HepG2 (Hepatocellular Carcinoma) | 13 | [2][3] | |

| MCF-7 (Breast Carcinoma) | 11 | [2][3] | |

| A375 (Human Skin Cancer) | 11 | [2][3] | |

| Ortho-iodo MERS-CoV helicase inhibitor (Compound 18) | MERS-CoV Helicase ATPase | 2.73 | [10] |

| Imidazole-based ALK5 Kinase Inhibitor (Compound 57) | ALK5 Kinase | 0.008 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (iodinated imidazoles) and incubated for a further 48 hours. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway: Kinase Inhibition

Many iodinated imidazoles exert their anticancer effects by inhibiting protein kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates a simplified workflow of how these inhibitors function.

References

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

2,4,5-triiodoimidazole as a reagent for radiolabeling with iodine isotopes

Introduction

2,4,5-Triiodo-1H-imidazole is a halogenated derivative of imidazole, characterized by the presence of three iodine atoms at the 2, 4, and 5 positions of the imidazole ring.[1][2] This compound is a stable, solid substance at room temperature.[1] Its highly iodinated structure makes it a subject of interest in medicinal chemistry and materials science, where its iodine content could theoretically be leveraged for radio-labeling applications.[1]

This document provides an overview of the potential, though not currently established, use of 2,4,5-triiodoimidazole as a reagent for radiolabeling with iodine isotopes. It is intended for researchers, scientists, and drug development professionals interested in novel radiolabeling methodologies.

Chemical Properties of 2,4,5-Triiodo-1H-imidazole

A summary of the key chemical properties of 2,4,5-triiodo-1H-imidazole is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1746-25-4 | [3] |

| Molecular Formula | C₃HI₃N₂ | [2] |

| Molecular Weight | 445.77 g/mol | [3] |

| Appearance | Solid | [1] |

| Structure | Imidazole ring substituted with three iodine atoms | [1] |

Theoretical Application in Radiolabeling

The core concept behind using this compound for radiolabeling would involve an iodine isotope exchange reaction. In this hypothetical scenario, one or more of the stable iodine atoms on the imidazole ring would be replaced by a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I.

The general principle of iodine isotope exchange is a known method in radiochemistry.[4] It typically involves heating the iodinated precursor compound in the presence of a radioactive iodide salt. The efficiency of the exchange can be influenced by factors such as temperature, reaction time, and the presence of catalysts.

A proposed workflow for such a radiolabeling process is outlined in the diagram below.

Caption: A conceptual workflow for radiolabeling using this compound via isotope exchange.

Experimental Protocols (Hypothetical)

Please note: The following protocols are hypothetical and based on general principles of iodine isotope exchange reactions. They have not been validated for this compound and would require significant optimization and validation.

Objective: To perform an iodine isotope exchange reaction to radiolabel this compound with Iodine-125.

Materials:

-

2,4,5-Triiodo-1H-imidazole

-

Sodium Iodide [¹²⁵I]

-

Anhydrous ethanol

-

Reaction vial (sealed)

-

Heating block or oil bath

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

-

Thin-Layer Chromatography (TLC) system

Protocol 1: Thermal Isotope Exchange

-

Dissolve a known quantity of this compound in anhydrous ethanol in a sealed reaction vial.

-

Add the desired amount of Sodium Iodide [¹²⁵I] solution to the vial.

-

Seal the vial tightly and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a defined period (e.g., 30-60 minutes).

-

After cooling, analyze an aliquot of the reaction mixture using radio-TLC or radio-HPLC to determine the radiochemical yield.

-

Purify the radiolabeled product using preparative HPLC.

-

Perform quality control on the purified product to determine radiochemical purity and specific activity.

Protocol 2: Catalyst-Assisted Isotope Exchange

-

Follow steps 1 and 2 from Protocol 1.

-

Add a suitable catalyst, such as a copper(I) or copper(II) salt, to the reaction mixture. Halogen exchange reactions are sometimes catalyzed by copper salts.[4]

-

Proceed with steps 3-6 from Protocol 1, potentially at a lower temperature or for a shorter duration due to the presence of the catalyst.

Challenges and Considerations

Despite the theoretical potential, there is a notable absence of published literature demonstrating the use of this compound as a radiolabeling reagent. Several factors may contribute to this:

-

Reactivity and Stability: The stability of the C-I bonds on the imidazole ring under the conditions required for isotope exchange is a critical factor. If the bonds are too stable, the exchange will not proceed efficiently. Conversely, if the molecule is unstable under these conditions, it may lead to decomposition and a low yield of the desired product.

-

Competing Reactions: The presence of three iodine atoms could lead to a mixture of mono-, di-, and tri-radiolabeled products, which would be challenging to separate and characterize.

-

Specific Activity: Achieving high specific activity through isotope exchange can be difficult, as it requires separating the radiolabeled compound from the unreacted, non-radioactive precursor.

-

Alternative Methods: More established and efficient methods for radioiodination exist, such as the use of organotin or organoboron precursors, which offer better control over the position of the radiolabel and often result in higher radiochemical yields and specific activities.

Conclusion

While this compound possesses a structure that theoretically lends itself to radioiodination via isotope exchange, there is currently no documented evidence of its successful application for this purpose. The information presented here is based on general radiochemical principles and should be considered a conceptual framework rather than an established methodology. Researchers interested in exploring this compound for radiolabeling would need to undertake significant foundational research to develop and validate a viable protocol. The lack of existing data suggests that other, more reliable methods for radioiodination are currently favored in the field of radiopharmacy.

References

- 1. CAS 1746-25-4: 2,4,5-Triiodo-1H-imidazole | CymitQuimica [cymitquimica.com]

- 2. 2,4,5-Triiodo-1H-imidazole | C3HI3N2 | CID 74459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,4,5-Triiodoimidazole in the Synthesis of Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2,4,5-triiodoimidazole as a versatile building block in the synthesis of potential active pharmaceutical ingredients (APIs). While specific examples of commercially available APIs synthesized directly from this compound are not extensively documented in publicly available literature, its chemical properties make it a valuable starting material for the development of novel iodine-containing therapeutic agents. This document outlines its potential applications, key chemical data, and a general protocol for its derivatization.

Introduction

This compound is a halogenated heterocyclic compound that serves as a significant intermediate in the synthesis of various bioactive molecules.[1] Its tri-iodinated structure imparts high reactivity, making it a valuable component in the development of iodine-containing drugs.[1] Such compounds are explored for their therapeutic potential in treating conditions like thyroid disorders and certain cancers.[1] Furthermore, its ability to be radiolabeled makes it a candidate for the synthesis of diagnostic and therapeutic radiopharmaceuticals.

Key Data and Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₃HI₃N₂ | --INVALID-LINK-- |

| Molecular Weight | 445.77 g/mol | --INVALID-LINK-- |

| CAS Number | 1746-25-4 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 188-190 °C | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water | --INVALID-LINK-- |

Potential Applications in API Synthesis

The high iodine content and reactive nature of this compound make it a promising precursor for several classes of APIs.

Synthesis of Thyroid Hormone Analogs

Due to its significant iodine content, this compound is a logical starting point for the synthesis of thyroid hormone analogs.[1] Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are critical for regulating metabolism, and synthetic analogs are used to treat thyroid disorders. The imidazole ring can serve as a bioisostere for other aromatic systems present in thyroid hormone mimetics.

Conceptual Synthetic Workflow for Thyroid Hormone Analogs

Caption: Conceptual workflow for synthesizing thyroid hormone analogs.

Development of Novel Antifungal and Antibacterial Agents

The imidazole moiety is a core structure in many successful antifungal and antibacterial drugs. While direct synthesis of known drugs from this compound is not documented, its derivatization could lead to novel compounds with antimicrobial activity. The iodine atoms can enhance lipophilicity and potentially improve cell membrane penetration.

Precursor for Radiopharmaceuticals and Contrast Agents

The presence of iodine makes this compound an attractive precursor for the synthesis of radiolabeled compounds for diagnostic imaging (e.g., PET or SPECT) and radiotherapy. By incorporating a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), targeted radiopharmaceuticals can be developed. Additionally, the high electron density of iodine makes it suitable for use in X-ray contrast agents.

Logical Pathway for Radiopharmaceutical Development

Caption: General workflow for developing radiolabeled APIs.

Experimental Protocol: N-Alkylation of this compound (General Procedure)

This protocol describes a general method for the N-alkylation of this compound, a common first step in its derivatization. This procedure is based on established methods for similar iodo-imidazoles and should be optimized for specific substrates and scales.

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkylating agent (e.g., alkyl halide)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).

-

Dissolution: Add anhydrous DMF to the flask under a nitrogen atmosphere to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.

-

Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

-

Alkylation: Dissolve the alkylating agent (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the alkylating agent.

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.

Quantitative Data for a Representative N-Alkylation (Hypothetical):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Mass (g) |

| This compound | 1.0 | 445.77 | 4.46 |

| Sodium Hydride (60%) | 1.1 | 40.00 (for 100%) | 0.44 |

| Iodomethane | 1.2 | 141.94 | 1.70 |

| Product (Expected) | 459.79 | ||

| Hypothetical Yield | ~70-90% |

Note: This is a general protocol and specific conditions such as temperature, reaction time, and purification method may need to be optimized for different alkylating agents. Safety precautions should be taken when handling sodium hydride, which is highly reactive. All procedures should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: The Role of 2,4,5-Triiodoimidazole in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Triiodo-1H-imidazole is a halogenated heterocyclic compound with significant potential in organic synthesis and medicinal chemistry.[1] While it is often utilized as a building block or reagent in the synthesis of more complex molecules, its highly polarized iodine atoms make it a compelling candidate for applications in organocatalysis, specifically through halogen bonding.[1][2] This document provides an overview of the potential catalytic role of 2,4,5-triiodoimidazole, focusing on a proposed catalytic cycle based on halogen bonding, along with detailed experimental protocols for its synthesis and a representative application.

It is important to note that while the principles of halogen bonding are well-established, a specific, widely recognized catalytic cycle for this compound is not extensively documented in peer-reviewed literature. The proposed cycle and protocols are based on the known reactivity of iodo-imidazoles and the principles of halogen bond-mediated catalysis.

Application Notes

Halogen Bonding Catalysis

Halogen bonding is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as a Lewis acid, interacting with a Lewis base. In the case of this compound, the electron-withdrawing imidazole ring enhances the electrophilic character of the iodine atoms, making them potent halogen bond donors. This interaction can be harnessed to activate substrates in a catalytic manner, similar to hydrogen bonding.

Proposed Catalytic Cycle of this compound in a Michael Addition

A plausible catalytic cycle for this compound in a Michael addition reaction is depicted below. In this cycle, the catalyst activates an α,β-unsaturated carbonyl compound towards nucleophilic attack.

Caption: Proposed catalytic cycle of this compound.

Quantitative Data

| Interaction | Bond Length (Å) | Bond Angle (°) | Reference |

| C-I···N Halogen Bond | 2.884 - 2.953 | 171.38 - 174.86 | [5] |

These short bond lengths and near-linear bond angles are indicative of strong halogen bonds, supporting the potential for this compound to act as an effective halogen bond donor catalyst.[5]

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Triiodo-1H-imidazole

This protocol is adapted from the procedure described by Hughes, T. V. (1999).[6]

Materials:

-

Imidazole

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

Water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolve imidazole in a solution of sodium hydroxide in water in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine in ethanol to the cooled imidazole solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2,4,5-triiodo-1H-imidazole.

-

Dry the purified product under vacuum.

Protocol 2: Representative Halogen Bond-Catalyzed Michael Addition

This is a representative protocol illustrating the potential use of this compound as a halogen bond donor catalyst.

Materials:

-

Chalcone (or other α,β-unsaturated carbonyl compound)

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

This compound (catalyst)

-

Toluene (or other suitable solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for work-up and purification

Experimental Workflow:

Caption: Workflow for a Michael addition catalyzed by this compound.

Procedure:

-

To a solution of chalcone (1 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in toluene (5 mL) in a round-bottom flask, add this compound (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

2,4,5-Triiodo-1H-imidazole is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1746-25-4: 2,4,5-Triiodo-1H-imidazole | CymitQuimica [cymitquimica.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Crystal Structure of 1-Methyl-2,4,5-triiodoimidazole: Formation of a Triangular Trimer through Halogen Bonding [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. 2,4,5-Triiodo-1H-imidazole | C3HI3N2 | CID 74459 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Triiodoimidazole

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,4,5-triiodoimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for maximizing the yield of this compound?

A1: The synthesis of this compound is achieved through the electrophilic iodination of the imidazole ring. To maximize the yield of the tri-iodinated product, it is crucial to drive the reaction to completion by employing an excess of the iodinating agent and maintaining alkaline conditions. This ensures the exhaustive iodination of all three carbon positions (C2, C4, and C5) of the imidazole ring.

Q2: Which iodinating agents are most effective for the synthesis of this compound?

A2: Stronger iodinating agents are generally preferred for the exhaustive iodination of imidazole. While molecular iodine (I₂) in the presence of a base is commonly used, more reactive agents can improve yields and reaction rates. Some effective iodinating agents include:

-

Molecular Iodine (I₂): Often used with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Its effectiveness is enhanced in an alkaline medium which activates the imidazole ring towards electrophilic substitution.

-

N-Iodosuccinimide (NIS): A milder but effective electrophilic iodinating agent.

-

1,3-Diiodo-5,5-dimethylhydantoin (DIH): A powerful iodinating agent that can lead to high yields of poly-iodinated products.

Q3: What is the role of an alkaline medium in the synthesis?

A3: An alkaline medium, typically achieved by using a base like NaOH or KOH, is critical for activating the imidazole ring. The base deprotonates the imidazole, forming the highly reactive imidazolate anion. This increased nucleophilicity of the ring facilitates rapid and exhaustive electrophilic substitution by iodine.[1]

Q4: How can I purify the final this compound product?

A4: Purification can be challenging due to the potential presence of mono- and di-iodinated intermediates. The crude product, which precipitates upon neutralization of the reaction mixture, can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water.[2] If a mixture of iodinated imidazoles is present, column chromatography may be necessary for complete separation.

Troubleshooting Guide

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Low Yield of this compound | 1. Incomplete Iodination: Insufficient amount of iodinating agent or suboptimal reaction time. 2. Suboptimal pH: The reaction medium is not sufficiently alkaline to fully activate the imidazole ring. 3. Low Temperature: Reaction temperature may be too low for the reaction to proceed to completion. | 1. Increase Stoichiometry of Iodinating Agent: Use a molar excess of the iodinating agent (e.g., Iodine) relative to imidazole. 2. Ensure Alkaline Conditions: Maintain a high pH throughout the reaction by using a sufficient amount of base (e.g., NaOH). 3. Optimize Temperature: While initial addition of reagents may be done at low temperatures to control the reaction, subsequent stirring at room temperature or gentle heating can drive the reaction to completion. |

| Presence of Mono- and Di-iodinated Impurities | 1. Insufficient Iodination: As described above. 2. Poor Reagent Quality: Impure starting materials or degraded iodinating agent. | 1. Force Reaction to Completion: Increase the molar ratio of the iodinating agent and prolong the reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Verify Reagent Purity: Use fresh, high-purity imidazole and iodinating agents. |

| Difficulty in Product Isolation | 1. Incomplete Precipitation: The product may not fully precipitate from the solution upon neutralization. 2. Product Loss During Washing: The product may have some solubility in the washing solvents. | 1. Adjust pH Carefully: Neutralize the reaction mixture slowly with an acid (e.g., HCl) to a pH of 7-8 to ensure maximum precipitation. 2. Minimize Wash Volumes: Use minimal amounts of cold washing solvents to reduce product loss. |

Experimental Protocols

Protocol 1: Exhaustive Iodination of Imidazole using Molecular Iodine

This protocol is designed to favor the formation of this compound by using an excess of iodine in a basic medium.

Materials:

-

Imidazole

-

Sodium Hydroxide (NaOH)

-

Iodine (I₂)

-

Sodium Iodide (NaI) or Potassium Iodide (KI)

-

Deionized Water

-

Hydrochloric Acid (HCl) for neutralization

-

Ethanol for recrystallization

Procedure:

-

Preparation of Imidazole Solution:

-

In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in deionized water and cool the solution to room temperature.

-

Add 1 molar equivalent of imidazole and stir until completely dissolved.

-

-

Preparation of Iodine Solution:

-

In a separate beaker, dissolve at least 3 molar equivalents of sodium iodide or potassium iodide in a minimal amount of deionized water.

-

To this solution, add at least 3 molar equivalents of molecular iodine and stir until it is fully dissolved. The iodide salt is necessary to increase the solubility of iodine in water.

-

-

Reaction:

-

Cool the imidazole solution to 0°C in an ice bath.

-

Slowly add the iodine solution dropwise to the cooled imidazole solution with vigorous stirring, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 6-12 hours) to ensure complete iodination. Monitor the reaction progress by TLC.

-

-

Work-up and Isolation:

-

After the reaction is complete, carefully neutralize the mixture to a pH of 7-8 with concentrated hydrochloric acid. This will cause the crude this compound to precipitate as a solid.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a mixture of ethanol and water to yield the pure this compound.

-

Data Presentation

Table 1: Influence of Stoichiometry on Product Distribution (Illustrative)

| Molar Ratio (I₂ : Imidazole) | Predominant Product(s) | Expected Yield of this compound |

| 1 : 1 | Mono- and Di-iodoimidazoles | Low |

| 2 : 1 | Di- and Tri-iodoimidazoles | Moderate |

| > 3 : 1 | This compound | High |

Note: Actual yields will vary depending on specific reaction conditions.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Reactions with 2,4,5-Triiodoimidazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-triiodoimidazole. The information is designed to help anticipate and address common issues encountered during chemical synthesis, with a focus on identifying and mitigating the formation of unwanted side products.

Troubleshooting Guides

Issue: Unexpected Side Products in Nitration Reactions

During the nitration of 1-methyl-2,4,5-triiodoimidazole, the formation of several side products can occur depending on the reaction conditions. These byproducts can complicate purification and reduce the yield of the desired nitrated product.

Potential Side Products:

-

Partially Nitrated Intermediates: Depending on the strength of the nitrating agent and reaction time, a mixture of mono-, di-, and tri-nitroimidazoles can be formed.[1][2][3]

-

Oxidation Byproduct: Formation of 1-methylimidazolidine-2,4,5-trione is a known oxidation side product.[1][2][3]

Troubleshooting Steps:

-

Control Nitrating Agent Concentration: The concentration of nitric acid significantly influences the product distribution. Using fuming nitric acid is more likely to lead to the fully nitrated product, while lower concentrations may favor the formation of partially nitrated intermediates.[1][3]

-